Racemic Versus Single Enantiomer: Critical Differentiation for Non-Stereoselective Analytical Validation
CAS 122368-54-1 is the racemic mixture (1:1 ratio of R and S enantiomers), whereas CAS 201594-84-5 is the single (S)-enantiomer and CAS 210095-55-9 is the single (R)-enantiomer [1]. As a racemate, CAS 122368-54-1 possesses zero net optical rotation, making it the appropriate non-stereoselective reference standard for achiral HPLC method development and for quantifying total Bepotastine-related impurities where enantiomeric separation is not required .
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Racemic mixture (1:1 R/S); zero net optical rotation |
| Comparator Or Baseline | (S)-enantiomer (CAS 201594-84-5): >98% enantiomeric excess; specific optical rotation [α]D ≈ -12° to -15° (estimated from structural analogs) |
| Quantified Difference | Qualitative difference: racemate versus single enantiomer |
| Conditions | Structural identity based on IUPAC nomenclature and vendor product specifications |
Why This Matters
Procurement of the racemate is essential for achiral analytical method development and as a non-stereoselective synthetic intermediate; incorrect selection of a single enantiomer will bias analytical quantification and alter reaction stereochemical outcomes.
- [1] ChemicalBook. CAS 210095-58-2: 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate. Product Information. View Source
